molecular formula C6H13NO B8013323 cis-2-Methoxycyclopentamine

cis-2-Methoxycyclopentamine

Cat. No.: B8013323
M. Wt: 115.17 g/mol
InChI Key: PRXWOOCEFBBQCR-RITPCOANSA-N
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Description

cis-2-Methoxycyclopentamine: is an organic compound with the molecular formula C6H13NO It is a cycloalkane derivative where a methoxy group (-OCH3) is attached to the second carbon of the cyclopentane ring, and an amine group (-NH2) is also present

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methoxycyclopentamine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the lithio-salt of an oxazoline can be cyclized with 1,4-di-iodopentane to yield the desired product . The reaction typically requires a kinetically controlled environment to ensure high stereoselectivity.

Industrial Production Methods: Industrial production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis. This method can significantly reduce reaction times and improve yields. For example, using a K2PtCl4:NH4OAc:KCl molar ratio at elevated temperatures can facilitate the synthesis process .

Chemical Reactions Analysis

Types of Reactions: cis-2-Methoxycyclopentamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Production of various amine derivatives.

    Substitution: Generation of halogenated cyclopentane compounds.

Scientific Research Applications

Chemistry: cis-2-Methoxycyclopentamine is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study the effects of cycloalkane derivatives on cellular processes. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine: Potential applications in medicine include the development of new drugs targeting specific pathways. Its amine group makes it a candidate for the synthesis of bioactive compounds.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which cis-2-Methoxycyclopentamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites, influencing the activity of target proteins. Additionally, the methoxy group may participate in hydrophobic interactions, stabilizing the compound within biological membranes .

Comparison with Similar Compounds

    cis-2-Methylcyclopentamine: Similar structure but with a methyl group instead of a methoxy group.

    cis-2-Methoxycyclohexane: A larger ring structure with similar functional groups.

    trans-2-Methoxycyclopentamine: The trans isomer with different spatial arrangement of substituents.

Uniqueness: cis-2-Methoxycyclopentamine is unique due to its specific stereochemistry and functional groups. The cis configuration provides distinct chemical and physical properties compared to its trans isomer and other similar compounds. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

IUPAC Name

(1R,2S)-2-methoxycyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-8-6-4-2-3-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXWOOCEFBBQCR-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CCC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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